N-[(4-Methoxyphenyl)methyl]-3-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Methoxyphenyl)methyl]-3-(trifluoromethyl)aniline is an organic compound that features a trifluoromethyl group and a methoxyphenyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methoxyphenyl)methyl]-3-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is critical to the efficiency and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Methoxyphenyl)methyl]-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
N-[(4-Methoxyphenyl)methyl]-3-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: It is used in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism by which N-[(4-Methoxyphenyl)methyl]-3-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The methoxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 3-((4-Methoxyphenyl)amino)-3-methylbutan-1-ol
Uniqueness
N-[(4-Methoxyphenyl)methyl]-3-(trifluoromethyl)aniline is unique due to the presence of both a trifluoromethyl group and a methoxyphenyl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which are not commonly found in similar compounds .
Properties
Molecular Formula |
C15H14F3NO |
---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C15H14F3NO/c1-20-14-7-5-11(6-8-14)10-19-13-4-2-3-12(9-13)15(16,17)18/h2-9,19H,10H2,1H3 |
InChI Key |
ZPTBQKJOHBCVON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.